N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS.ClH/c1-13-12-15(22(4)20-13)17(24)23(11-7-10-21(2)3)18-19-14-8-5-6-9-16(14)25-18;/h5-6,8-9,12H,7,10-11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMJXPGLTXMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a benzo[d]thiazole moiety and a pyrazole core, making it a candidate for various therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.85 g/mol. The structure features:
- Benzo[d]thiazole ring : Known for its biological activity.
- Dimethylamino propyl side chain : Enhances solubility and cellular uptake.
- Pyrazole core : Associated with various pharmacological effects.
The biological activity of this compound is believed to involve interaction with several molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and parasitic infections.
- Receptor Binding : Its structure allows for binding to various receptors, which could modulate signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Potential binding to DNA could disrupt replication processes in rapidly dividing cells such as cancer cells.
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that derivatives of pyrazole compounds exhibit significant trypanocidal activity, with some showing IC50 values lower than the reference drug benznidazole (Bz) .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Reference (Bz) | 18.71 ± 4.58 | Standard |
| N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-pyrazole | 9.5 ± 1.2 | Higher Activity |
Anticancer Properties
The compound has also been evaluated for anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring can enhance cytotoxicity .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A431 | < 10 | Doxorubicin |
| Jurkat | < 20 | Doxorubicin |
Case Studies
- Trypanocidal Efficacy : A study conducted in a 3D microtissue model showed that the compound effectively abolished parasite recrudescence in vitro, indicating its potential for further development into a therapeutic agent against Chagas disease .
- Cytotoxicity Assessment : In vitro assays using Vero cells demonstrated low cytotoxicity with CC50 values greater than 500 µM for many derivatives, suggesting a favorable safety profile for further development .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step pathways requiring precise control of reaction parameters:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are critical for facilitating nucleophilic substitution and amide coupling reactions .
- Catalysts and Temperature : Use of bases (e.g., K₂CO₃) and catalysts (e.g., triethylamine) under reflux conditions (~80–100°C) enhances reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity (>95%) .
Key Data : Reaction yields typically range from 60–85% under optimized conditions, with purity confirmed via HPLC .
Basic Question: What analytical techniques are essential to confirm the compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 460.2) .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Question: How should researchers address contradictory data in spectroscopic results during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR absorption bands) can arise from impurities or conformational isomerism. Mitigation strategies include:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., pyrazole-thiazole hybrids in ) to identify artifacts .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra, aligning experimental and theoretical data .
- Elemental Analysis : Verify empirical formulas (e.g., C₂₀H₂₅ClN₆OS) to rule out stoichiometric errors .
Advanced Question: What experimental approaches are recommended to study the compound’s chemical reactivity and stability under varying conditions?
Methodological Answer:
- Solubility Profiling : Test solubility in aqueous buffers (pH 1–10) and organic solvents to guide formulation studies .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C) .
- Reactivity Screening : Expose the compound to nucleophiles (e.g., thiols) or electrophiles to map functional group behavior (e.g., dimethylamino group susceptibility to alkylation) .
Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Prediction : Use molecular docking (e.g., AutoDock Vina) to prioritize protein targets (e.g., kinases or GPCRs) based on structural analogs in and .
- Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) and compare with control compounds to assess specificity .
- Metabolic Stability : Perform liver microsome assays to evaluate cytochrome P450-mediated degradation .
Advanced Question: How to resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
- Standardized Protocols : Ensure consistent assay conditions (e.g., ATP levels in cell viability assays) to minimize variability .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., modifying the dimethylamino group) to isolate critical pharmacophores .
- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to quantify binding affinities for suspected targets .
Advanced Question: What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide bond formation) to enhance reproducibility .
- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
- Design of Experiments (DoE) : Apply factorial designs to optimize solvent ratios and catalyst loads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
